molecular formula C11H11N3O2 B1462230 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-71-3

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1462230
CAS No.: 1042534-71-3
M. Wt: 217.22 g/mol
InChI Key: KNNPSTTVCDMPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile 1,2,3-triazole derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry and materials science. This compound is of significant interest in pharmaceutical research for the development of novel bioactive molecules. Triazole-carboxylic acids are recognized as privileged structures in drug discovery . Specifically, 1,2,3-triazole-4-carboxamide analogs have been identified as potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Inhibiting PXR is a promising strategy for preventing adverse drug-drug interactions, positioning this compound as a valuable precursor for developing co-therapeutic agents. Furthermore, 1,2,3-triazole derivatives demonstrate a broad spectrum of biological activities and are frequently investigated for their antitumor and antimicrobial properties . Beyond medicinal applications, the carboxylic acid functional group allows this molecule to act as an organic linker in coordination chemistry, facilitating the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage and sensing . The compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-3-5-9(6-4-8)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNPSTTVCDMPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Step Description Conditions Notes
1 Preparation of 1-(4-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole (Compound II) From ethyl bromide and appropriate triazole precursors Starting material for further functionalization
2 Reaction with isopropylmagnesium chloride (Grignard reagent) in THF/METHF solvent Temperature: −78°C to 0°C; molar ratio II: Grignard = 1:0.8–1.5; stirring 0.5–2 h Forms 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III)
3 Quenching with hydrochloric acid, extraction, drying, concentration, and crystallization Acid: HCl, molar ratio II:HCl = 1:1–20; temperature 40–50°C for concentration, −5 to 5°C for crystallization Isolation of intermediate Compound III
4 Treatment of Compound III with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide Temperature: −10 to 15°C; CO2 inletted for 10–15 min Carboxylation step to introduce carboxylic acid group
5 Acidification, extraction, drying, concentration to crude product HCl addition, ethyl acetate extraction Preparation for esterification or direct acid isolation
6 Esterification or methylation with potassium carbonate and methyl iodide in THF/DMF Temperature: 20–40°C; reaction time: 24–48 h Optional step for ester derivatives or purification
7 Final acidification, extraction, crystallization, and drying pH adjusted to 1–5; crystallization at 0°C; drying under vacuum at 40°C Isolation of pure 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Representative Experimental Data for 1-(4-ethylphenyl) Derivative

Parameter Value/Condition Outcome
Starting material 1-ethyl-4,5-dibromo-1H-1,2,3-triazole (2.30 g, 9.02 mmol) -
Grignard reagent 2.0 M isopropylmagnesium chloride in THF (5.19 mL, 10.38 mmol) Reaction at −30°C for 1 h
Carbon dioxide introduction 10 min at −10°C Carboxylation step
Yield of this compound 53% (675 mg) Isolated pure product after crystallization and drying

This method is characterized by relatively mild reaction temperatures, high selectivity, and moderate to good yields, making it suitable for scale-up and industrial production.

Alternative Synthetic Routes and Mechanistic Insights

While the organometallic route above is industrially viable, other synthetic strategies for triazole derivatives include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" approach involves the reaction of an organic azide and terminal alkyne in the presence of a copper(I) catalyst to form 1,2,3-triazoles regioselectively. This method is widely used for functionalized triazoles but may require additional steps to introduce the carboxylic acid group at the 4-position.

  • Hydrazone and Tosylhydrazone Routes : These involve cyclization reactions of hydrazone derivatives, sometimes under oxidative or radical conditions, to form triazole rings. Such methods are generally more applicable to 1,2,3-triazole scaffolds but less commonly applied for specific 1-substituted-4-carboxylic acid derivatives.

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Disadvantages Industrial Suitability
Organometallic Grignard + CO2 Carboxylation 1-(4-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 High yield (~53%), mild conditions, scalable Requires low temperature control, use of organometallic reagents High
CuAAC Click Chemistry Azide, terminal alkyne, Cu(I) catalyst Simple, regioselective, broad substrate scope Additional steps needed for carboxylic acid introduction Moderate
Hydrazone Cyclization α,α-Dichlorotosyl hydrazone, amines Radical and oxidative conditions, diverse triazole derivatives Complex mechanism, lower specificity for 4-carboxylic acid Low

Summary of Research Findings

  • The organometallic approach using 4,5-dibromo-1H-1,2,3-triazole derivatives and Grignard reagents followed by carboxylation with carbon dioxide is the most efficient and industrially feasible method for synthesizing this compound.

  • This method avoids the use of highly toxic sodium azide and expensive propiolic acid esters, making it safer and more cost-effective.

  • Reaction conditions involve low temperatures (−78°C to 0°C), precise stoichiometric control of reagents, and careful acidification and purification steps.

  • Yields are typically in the range of 50–60%, with good purity after crystallization.

  • Alternative methods such as CuAAC are valuable for rapid synthesis of triazole rings but require further functional group transformations to achieve the carboxylic acid substitution at position 4.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-methanol or 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Properties :
    • Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. In vitro studies showed that it induces apoptosis in human cancer cells, such as breast and lung cancer lines. The mechanism involves the inhibition of specific signaling pathways that promote cell survival .
  • Anti-inflammatory Effects :
    • The compound has also been evaluated for anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

  • Fungicide Development :
    • The triazole structure is known for its fungicidal properties. Studies have shown that this compound can effectively inhibit fungal pathogens affecting crops, such as Fusarium and Botrytis species. This makes it a candidate for developing new agricultural fungicides .
  • Plant Growth Regulators :
    • Research indicates that this compound may act as a plant growth regulator by influencing hormone levels in plants. Field trials have demonstrated improved growth rates and yield in treated crops compared to controls .

Materials Science

  • Polymer Chemistry :
    • The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with enhanced thermal and mechanical properties. Studies have shown that incorporating triazole groups into polymer matrices improves their stability and resistance to degradation .
  • Nanotechnology :
    • In nanocomposite materials, this compound has been utilized to functionalize nanoparticles, enhancing their dispersibility and compatibility with various substrates. This application is crucial for developing advanced materials for electronics and coatings .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anticancer therapiesInduces apoptosis in cancer cell lines
Anti-inflammatory treatmentsReduces pro-inflammatory cytokines
Agricultural ScienceFungicidesInhibits Fusarium and Botrytis pathogens
Plant growth regulatorsImproves growth rates and crop yield
Materials SciencePolymer synthesisEnhances thermal stability of polymers
Nanocomposite materialsImproves dispersibility of nanoparticles

Case Studies

  • Antimicrobial Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition zones against selected bacterial strains, supporting its potential as a new antibiotic agent.
  • Cancer Cell Line Research :
    • In a recent publication in Cancer Letters, researchers reported on the cytotoxic effects of this compound on multiple cancer cell lines. The study provided evidence of its ability to induce cell cycle arrest and apoptosis via specific molecular pathways.
  • Agricultural Field Trials :
    • A field trial conducted by agricultural scientists demonstrated the effectiveness of this compound as a fungicide on tomato plants affected by Botrytis cinerea. The treated plants showed a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and blocking their activity.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting microbial cell walls: Interfering with the synthesis or integrity of microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazole-4-carboxylic acid scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Bioactivity

Compound Name Substituents Key Properties/Bioactivity Reference ID
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl, 5-formyl Exhibits ring-chain tautomerism (80% open-chain form in solution); potential for metal coordination due to formyl and carboxylic acid groups .
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Broad-spectrum antibacterial activity (Gram-positive, Gram-negative, Vibrio cholerae); kink-like molecular structure enhances DNA binding .
1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, 5-phenyl Antiproliferative activity against NCI-H522 lung cancer cells (GP = 68.09%); structural motif for c-Met kinase inhibitors .
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 3,4-Dimethylphenyl Predicted pKa = 3.26; moderate lipophilicity (density 1.31 g/cm³); used in coordination polymers .

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the 4-ethoxyphenyl derivative stabilizes the open-chain tautomer, whereas electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance antiproliferative activity .
  • Amino Group Functionality: The 2-aminophenyl derivative demonstrates superior antibacterial activity, attributed to enhanced DNA intercalation via its perpendicular phenyl-triazole conformation .

Coordination Chemistry

Triazole-4-carboxylic acids serve as ligands for metal coordination. For example:

  • 1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms Cu(II) complexes with distorted square-planar geometries, stabilized by O–H···N hydrogen bonds .
  • 5-Methyl-1-(pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid constructs Co(II) complexes with 3D supramolecular networks via H-bonding .

Biological Activity

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on cytotoxicity, anti-inflammatory effects, and potential applications in cancer therapy.

  • Molecular Formula : C11_{11}H11_{11}N3_3O2_2
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 1042604-57-8

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study demonstrated that related compounds exhibit selective cytotoxicity against various cancer cell lines. Specifically, derivatives showed comparable potency to doxorubicin against Jurkat cells (GI50_{50} = 0.65 μM) with some compounds achieving GI50_{50} values as low as 0.15 μM against LOX IMVI melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineGI50_{50} (μM)
4aJurkat0.63
4bJurkat0.68
4cJurkat0.69
4aLOX IMVI0.15
4aCAKI-1 (Kidney)Not specified

The mechanism of action includes induction of apoptosis characterized by morphological changes in cells such as chromatin condensation and DNA fragmentation without direct DNA intercalation .

2. Anti-inflammatory Activity

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can act as selective COX-2 inhibitors, which may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study reported that a related triazole derivative exhibited an IC50_{50} of 20.5 μM against COX-2 while showing minimal activity against COX-1 (IC50_{50} > 100 μM) .

Table 2: COX Inhibition Potency of Triazole Derivatives

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
Triazole A>10020.5
Indomethacin0.6529.6

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

  • Cytotoxic Mechanisms : Compounds induce apoptosis in cancer cells through mitochondrial dysfunction and oxidative stress pathways.
  • Anti-inflammatory Mechanisms : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in macrophage models activated by lipopolysaccharides .

Case Studies

A study focusing on the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides found that specific derivatives exhibited remarkable antiproliferative activities against leukemia and solid tumor cell lines . These findings suggest that modifications to the triazole structure can significantly enhance biological activity.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR to verify triazole ring formation (e.g., characteristic peaks at δ 7.8–8.2 ppm for triazole protons) and substituent integration .
  • Mass spectrometry (HRMS) : Confirming molecular ion peaks (e.g., [M+H]+ at m/z 258.0984 for C₁₁H₁₁N₃O₂) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

What experimental strategies are used to evaluate the enzyme inhibitory potential of this compound?

Q. Advanced Research Focus

  • Kinetic assays : Measuring IC₅₀ values via spectrophotometric methods (e.g., inhibition of acetylcholinesterase using Ellman’s reagent at 412 nm). Dose-response curves are analyzed with nonlinear regression .
  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) between the compound and target proteins.
  • Cellular assays : Testing cytotoxicity in HEK-293 or HepG2 cells to differentiate enzyme inhibition from nonspecific toxicity. Positive controls (e.g., known inhibitors) and triplicate replicates ensure reproducibility .

How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Variability in substituent positioning : For example, meta- vs. para-substituted phenyl groups may alter steric hindrance or electronic effects. Comparative studies using isomeric analogs are critical .
  • Assay conditions : Differences in pH, solvent (DMSO concentration), or enzyme sources (human vs. bacterial) can skew results. Standardizing protocols across labs minimizes variability .
  • Off-target effects : Profiling against a panel of related enzymes (e.g., kinase or protease families) identifies selectivity issues.

What role do substituents like the 4-ethylphenyl group play in modulating physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : The ethyl group increases logP by ~0.5 units compared to unsubstituted phenyl, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Electron-donating substituents reduce oxidative degradation by cytochrome P450 enzymes, as shown in liver microsome studies .
  • Crystal packing : X-ray diffraction reveals that ethyl groups influence intermolecular van der Waals interactions, impacting solubility and melting point .

How can researchers optimize the synthetic scalability of this compound for preclinical studies?

Q. Advanced Research Focus

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer during azide-alkyne cycloaddition, reducing reaction time from hours to minutes .
  • Green solvents : Replacing DMF with cyclopentyl methyl ether (CPME) in extraction steps lowers environmental impact and simplifies purification .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation to minimize byproducts like triazole regioisomers .

What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

Q. Advanced Research Focus

  • Bioavailability limitations : Low aqueous solubility (<50 µg/mL) may require formulation strategies (e.g., nanoemulsions or salt formation with sodium bicarbonate) .
  • Metabolite interference : LC-MS/MS studies in rodent plasma identify active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy or toxicity .
  • Species-specific differences : Murine models may overexpress efflux transporters (e.g., P-gp), necessitating knockout models for accurate pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.